R-(-)-Flecainide R-(-)-Flecainide R-(–)-Flecainide is the (R) enantiomer of the antiarrhythmic agent flecainide. R-(–)-Flecainide prevents chloroform-induced ventricular fibrillation in mice (ED50 = 14.5 mg/kg). It also prevents ouabain-induced ectopic ventricular tachycardia in anesthetized dogs.
A stereoisomer of Flecainide. Flecainide is a class 1C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.
Brand Name: Vulcanchem
CAS No.: 99495-90-6
VCID: VC21330056
InChI: InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
SMILES: C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Molecular Formula: C17H20F6N2O3
Molecular Weight: 414.34 g/mol

R-(-)-Flecainide

CAS No.: 99495-90-6

Cat. No.: VC21330056

Molecular Formula: C17H20F6N2O3

Molecular Weight: 414.34 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

R-(-)-Flecainide - 99495-90-6

CAS No. 99495-90-6
Molecular Formula C17H20F6N2O3
Molecular Weight 414.34 g/mol
IUPAC Name N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Standard InChI InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
Standard InChI Key DJBNUMBKLMJRSA-LLVKDONJSA-N
Isomeric SMILES C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
SMILES C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Canonical SMILES C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Appearance White Solid

Chemical Structure and Properties

Molecular Identification

R-(-)-Flecainide is chemically identified as (R)-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide or N-[(2R)-2-Piperidinylmethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide. This compound has a molecular formula of C17H20F6N2O3 and a molecular weight of 414.34 g/mol . The R-(-)-Flecainide enantiomer is distinguished by its specific spatial arrangement around the chiral center, which results in its unique chemical and biological properties. The compound is tracked in chemical databases with CAS number 99495-90-6 and PubChem CID 6603850 .

Pharmacological Profile

Mechanism of Action

Like the racemic flecainide, R-(-)-Flecainide primarily functions through blockade of voltage-gated sodium channels, particularly the Nav1.5 channel in cardiac tissue. This inhibition reduces the fast inward sodium current, thereby decreasing excitability of cardiac cells and slowing conduction velocity . R-(-)-Flecainide demonstrates high affinity for open-state sodium channels and exhibits slow unbinding kinetics during diastole, explaining its effects on cardiac refractoriness. Additionally, the compound affects potassium channels, particularly the rapid component of delayed rectifier potassium current (IKr) .

Recent research has also indicated that flecainide enantiomers can block ryanodine receptor opening, which reduces spontaneous calcium release from the sarcoplasmic reticulum. This action potentially diminishes afterdepolarizations and triggered activity that could lead to arrhythmias .

Electrophysiological Effects

Experimental studies examining the electrophysiological effects of R-(-)-Flecainide have revealed important insights into its cardiac activity. In canine cardiac Purkinje fibers, R-(-)-Flecainide reduces phase 0 action potential Vmax (an index of fast inward sodium current) and shortens action potential duration at 50% and 90% repolarization . The time constant for development of Vmax depression is significantly shorter for R-(-)-Flecainide (8.9 ± 0.6 seconds) compared to S-(+)-Flecainide (13.4 ± 1.5 seconds) . This difference suggests that R-(-)-Flecainide may exhibit faster binding kinetics to sodium channels than its enantiomeric counterpart.

Comparative Analysis of Flecainide Enantiomers

Enantioselective Disposition

One of the most notable aspects of R-(-)-Flecainide is its enantioselective disposition in humans. Studies have demonstrated that plasma concentrations of R-(-)-Flecainide are significantly higher than those of S-(+)-Flecainide in patients receiving long-term oral flecainide therapy . The ratio of R-(-) to S-(+) enantiomer plasma concentrations was found to be 1.10 ± 0.13 (mean ± SD), with a range of 0.89 to 1.32 . This modest but statistically significant difference suggests stereoselective pharmacokinetics, potentially involving differences in metabolism, distribution, or elimination between the two enantiomers.

Comparative Pharmacodynamics

Studies examining the comparative effects of R-(-)-Flecainide and S-(+)-Flecainide on neural tissue have provided additional insights into their pharmacodynamic profiles. In non-myelinated fibers of guinea-pig vagus nerve, both enantiomers caused suppression of compound action potential, diminished propagation velocity, and reduction of post-tetanic potential . Although no statistically significant differences were observed between the enantiomers in these effects, R-(-)-Flecainide tended to demonstrate somewhat stronger actions compared to S-(+)-Flecainide .

Interestingly, at concentrations below 10^-4 M, the racemic mixture exhibited stronger effects than equimolar concentrations of either enantiomer alone, suggesting possible synergistic interactions between the two enantiomers . Table 1 summarizes the comparative effects of flecainide enantiomers.

Table 1: Comparative Properties of Flecainide Enantiomers

ParameterR-(-)-FlecainideS-(+)-FlecainideReference
Plasma concentration ratioHigher (ratio 1.10 ± 0.13)Lower (reference)
Time constant for Vmax depression8.9 ± 0.6 seconds13.4 ± 1.5 seconds
Action on compound action potentialSuppression (slightly stronger)Suppression
Effect on propagation velocityReduction (slightly stronger)Reduction
Effect on post-tetanic potentialReduction (slightly stronger)Reduction

Analytical and Research Applications

Use as Reference Standard

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator